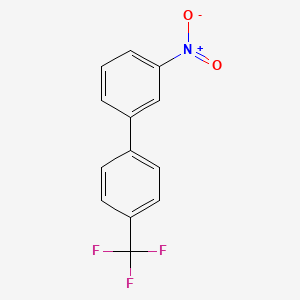

4-(3-Nitrophenyl)benzotrifluoride

CAS No.: 1138479-19-2

Cat. No.: VC2825797

Molecular Formula: C13H8F3NO2

Molecular Weight: 267.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138479-19-2 |

|---|---|

| Molecular Formula | C13H8F3NO2 |

| Molecular Weight | 267.2 g/mol |

| IUPAC Name | 1-nitro-3-[4-(trifluoromethyl)phenyl]benzene |

| Standard InChI | InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(18)19/h1-8H |

| Standard InChI Key | BQRBJVAJHYNPHN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

4-(3-Nitrophenyl)benzotrifluoride is known by several systematic names and identifiers that enable precise identification in scientific literature and chemical databases. The compound can be described using multiple nomenclature systems, with its primary IUPAC name being 1-nitro-3-[4-(trifluoromethyl)phenyl]benzene, though it is also correctly identified as 3-nitro-4'-(trifluoromethyl)-1,1'-biphenyl . The molecular structure corresponds to the formula C₁₃H₈F₃NO₂, giving it a molecular weight of 267.20 g/mol .

Table 1: Key Chemical Identifiers of 4-(3-Nitrophenyl)benzotrifluoride

| Identifier | Value |

|---|---|

| IUPAC Name | 1-nitro-3-[4-(trifluoromethyl)phenyl]benzene |

| Alternative IUPAC Name | 3-nitro-4'-(trifluoromethyl)-1,1'-biphenyl |

| CAS Number | 1138479-19-2 |

| Molecular Formula | C₁₃H₈F₃NO₂ |

| Molecular Weight | 267.20 g/mol |

| PubChem CID | 54368698 |

| InChI | InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(18)19/h1-8H |

| InChIKey | BQRBJVAJHYNPHN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N+[O-])C2=CC=C(C=C2)C(F)(F)F |

For database and computational purposes, the compound is assigned various digital identifiers, including PubChem CID 54368698 and the standardized InChIKey BQRBJVAJHYNPHN-UHFFFAOYSA-N, which serves as a unique fingerprint for this specific molecular structure .

Structural Characteristics

The molecular architecture of 4-(3-Nitrophenyl)benzotrifluoride consists of two benzene rings joined by a single carbon-carbon bond, forming a biphenyl system. The first benzene ring contains a trifluoromethyl (CF₃) group at the para-position (position 4), while the second ring features a nitro (NO₂) group at the meta-position (position 3) . This arrangement creates an asymmetric electronic distribution across the molecule.

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. This group primarily exerts its electronic effect through sigma bonds (inductive effect) rather than through pi-bond resonance. Similarly, the nitro group also withdraws electron density from the aromatic ring but does so through both inductive and resonance mechanisms . The presence of these electron-withdrawing groups on separate rings creates a unique electronic environment within the molecule.

Physical and Chemical Properties

While direct experimental data on the physical properties of 4-(3-Nitrophenyl)benzotrifluoride is limited in the literature, we can make reasonable inferences based on structurally related compounds and established chemical principles.

For comparative purposes, 4-nitrobenzotrifluoride (a simpler structural analog) exhibits a melting point of 38-40°C and boils at 81-83°C under reduced pressure (10 mmHg) . Given the additional phenyl ring in 4-(3-Nitrophenyl)benzotrifluoride, we would expect significantly higher melting and boiling points due to increased molecular weight and enhanced potential for intermolecular interactions.

The presence of both the trifluoromethyl and nitro groups imparts distinct solubility characteristics to the compound. Like many fluorinated aromatics, 4-(3-Nitrophenyl)benzotrifluoride would likely exhibit good solubility in common organic solvents such as methanol, dichloromethane, and tetrahydrofuran, while showing poor solubility in water due to its predominantly hydrophobic character . The compound would be expected to exist as a crystalline solid at room temperature, potentially with a color ranging from white to pale yellow, as observed with related nitroaromatic compounds .

Synthesis and Preparation

Laboratory and Industrial Production Methods

The preparation of benzotrifluoride derivatives typically follows established procedures in aromatic chemistry. For the related compound 3-nitrobenzotrifluoride, literature describes a method involving the nitration of benzotrifluoride using a mixture of concentrated nitric and sulfuric acids . The process involves carefully adding fuming nitric acid to a mixture of benzotrifluoride in concentrated sulfuric acid while maintaining a controlled temperature between 0-40°C, preferably 20-30°C . After addition, the reaction continues for 1-2 hours at room temperature, followed by conventional isolation techniques.

For the synthesis of biphenyl systems like 4-(3-Nitrophenyl)benzotrifluoride via cross-coupling reactions, the general procedure would require:

-

Selection of appropriate coupling partners (e.g., boronic acid and aryl halide)

-

A suitable catalyst system (typically a palladium complex with phosphine ligands)

-

An appropriate base (such as potassium carbonate or cesium fluoride)

-

A compatible solvent system (often a mixture of organic solvents and water)

-

Controlled reaction conditions (temperature, time, inert atmosphere)

The optimal conditions for synthesizing 4-(3-Nitrophenyl)benzotrifluoride would need to be determined experimentally, considering factors such as reactivity, selectivity, and yield.

Chemical Reactivity

General Reactivity Patterns

The chemical behavior of 4-(3-Nitrophenyl)benzotrifluoride is significantly influenced by its two principal functional groups, each contributing distinct electronic effects to their respective aromatic rings.

The trifluoromethyl group exerts a strong electron-withdrawing effect primarily through inductive mechanisms. This electronic influence deactivates the attached aromatic ring toward electrophilic aromatic substitution reactions while potentially enhancing its susceptibility to nucleophilic attack . The CF₃ group's influence is predominantly transmitted through the sigma-bond framework rather than through resonance.

The nitro group similarly exhibits powerful electron-withdrawing properties but functions through both inductive and resonance mechanisms. This dual-mode electron withdrawal significantly deactivates the aromatic ring toward electrophilic substitution while activating positions ortho and para to the nitro group for nucleophilic aromatic substitution reactions .

The combined presence of these two electron-withdrawing groups on different rings creates an electronically asymmetric molecule with distinct reactivity patterns across its structure.

Structure-Activity Relationships

Studies on substituted benzotrifluorides have revealed important correlations between molecular structure and photochemical reactivity. Research has demonstrated that the nature, position, and electronic character of substituents can dramatically influence the absorption characteristics and photoreactivity of these compounds .

Table 2: Effect of Substituents on Benzotrifluoride Properties

| Substituent | Electronic Character | Effect on UV Absorption | Effect on Photoreactivity |

|---|---|---|---|

| -NO₂ (Nitro) | Electron-withdrawing | Strong red shift, hyperchromic effect | Decreased defluorination |

| -NH₂ (Amino) | Electron-donating | Moderate shifts | Enhanced defluorination |

| -OH (Hydroxy) | Electron-donating | Moderate shifts | Enhanced defluorination |

| -COCH₃ (Acetyl) | Electron-withdrawing | Strong red-shift | Decreased defluorination |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing | Small shifts | Minimal effect |

Specifically, nitro-substituted benzotrifluorides demonstrate intense red and hyperchromic shifts in their absorption spectra, resulting in significant overlap with incident radiation . This enhanced absorption capacity can influence photochemical behavior, potentially affecting both the rate and mechanism of photochemical transformations.

Reactivity of the Nitro Group

The nitro group in 4-(3-Nitrophenyl)benzotrifluoride can undergo various transformations characteristic of aromatic nitro compounds. The most notable reaction is reduction to an amino group, which can be achieved through several methods including catalytic hydrogenation or using reducing metals such as iron in acidic media .

This reduction process is exemplified in the synthesis of related compounds such as flutamide, where nitrobenzotrifluoride derivatives are reduced in the presence of iron powder . The resulting amino derivatives serve as valuable intermediates for further functionalization through reactions such as:

-

Diazotization and subsequent coupling or substitution reactions

-

Amide formation through acylation with acid derivatives

-

Reductive amination with carbonyl compounds

-

Formation of heterocyclic systems through condensation reactions

These transformation pathways make nitro-substituted compounds like 4-(3-Nitrophenyl)benzotrifluoride valuable building blocks in organic synthesis.

Reactivity of the Trifluoromethyl Group

Research has shown that this photodefluorination process is significantly influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups tend to promote this photochemical transformation, while electron-withdrawing groups like nitro tend to inhibit it . The presence of the nitro group in 4-(3-Nitrophenyl)benzotrifluoride may therefore provide some stability against photohydrolysis of the trifluoromethyl group.

Additionally, the trifluoromethyl group imparts distinctive electronic characteristics to the molecule, influencing its acid-base properties, coordination behavior with metals, and interactions with biological systems.

Applications and Uses

Research Applications

Compounds like 4-(3-Nitrophenyl)benzotrifluoride serve important functions in various research contexts:

-

As building blocks in organic synthesis for the preparation of more complex fluorinated molecules with potential pharmaceutical or material science applications

-

As model compounds for studying structure-property relationships in fluorinated aromatics, particularly for understanding electronic effects in biphenyl systems

-

In spectroscopic investigations, especially for examining the influence of substituents on photophysical properties

-

As reference standards for analytical techniques, particularly in chromatographic and spectroscopic methods focused on environmental or pharmaceutical analysis

The compound's unique structural features—featuring both a trifluoromethyl group and a nitro group on distinct aromatic rings—make it valuable for investigating intramolecular electronic interactions and their effects on chemical behavior.

Research Findings

Structure-Property Relationships

Studies on benzotrifluoride derivatives have revealed several important structure-property relationships that provide context for understanding 4-(3-Nitrophenyl)benzotrifluoride:

-

Absorption characteristics: Nitro-substituted benzotrifluorides exhibit pronounced red shifts and hyperchromic effects in their UV-visible absorption spectra, resulting in enhanced absorption of incident radiation . These spectral properties influence photochemical behavior and potential applications in photonic materials.

-

Photochemical reactivity: The presence and position of substituents significantly impact the photochemical behavior of benzotrifluorides. Electron-withdrawing groups like nitro can affect the rate and efficiency of photodefluorination processes, while the biphenyl backbone may introduce additional photophysical pathways .

-

Electronic distribution: The combination of a trifluoromethyl group and a nitro group creates a distinctive electronic environment within the molecule, potentially influencing properties ranging from acid-base behavior to coordination chemistry and intermolecular interactions.

Table 3: Comparison of 4-(3-Nitrophenyl)benzotrifluoride with Related Compounds

| Compound | Structure | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 4-(3-Nitrophenyl)benzotrifluoride | Biphenyl with CF₃ and NO₂ on separate rings | 267.20 g/mol | Asymmetric electronic distribution |

| 4-Nitrobenzotrifluoride | Single ring with CF₃ and NO₂ | 191.11 g/mol | Coplanar electronic effects |

| 3-Nitrobenzotrifluoride | Single ring with CF₃ and NO₂ | 191.11 g/mol | Meta-relationship between substituents |

| Benzotrifluoride | Single ring with CF₃ only | 146.11 g/mol | Baseline for comparative studies |

Spectroscopic Studies

Spectroscopic investigations provide valuable insights into the electronic structure and properties of fluorinated aromatics, offering a foundation for understanding 4-(3-Nitrophenyl)benzotrifluoride:

-

NMR Spectroscopy: ¹⁹F NMR analysis is particularly informative for trifluoromethylated compounds. In related structures, the CF₃ group typically produces a characteristic singlet in the region of δ -63 ppm . This spectroscopic signature serves as a valuable probe for monitoring reactions involving the trifluoromethyl group.

-

Proton NMR spectra of related compounds show characteristic patterns for the aromatic protons, with coupling patterns influenced by the electronic effects of the substituents . The presence of both the nitro and trifluoromethyl groups would create distinctive splitting patterns and chemical shifts in the aromatic region.

-

UV-Visible Spectroscopy: Nitro-substituted benzotrifluorides display characteristic absorption bands, with both the position and intensity of these bands affected by the specific substitution pattern . The extended conjugation in the biphenyl system of 4-(3-Nitrophenyl)benzotrifluoride would likely result in red-shifted absorption compared to monocyclic analogs.

Comparative Studies with Related Compounds

Comparative analyses of structurally related compounds provide context for understanding the properties of 4-(3-Nitrophenyl)benzotrifluoride:

-

Positional isomers of nitrobenzotrifluorides demonstrate varying electronic properties and reactivities, highlighting the importance of substitution patterns in determining chemical behavior . The meta relationship between the nitro group and the biphenyl bond in 4-(3-Nitrophenyl)benzotrifluoride creates a specific electronic environment that differs from other possible isomeric arrangements.

-

The biphenyl backbone introduces additional structural complexity compared to simple benzotrifluorides, potentially affecting properties such as thermal stability, crystallinity, and electronic delocalization. The rotational flexibility around the central C-C bond may also influence the compound's conformational landscape and resultant properties.

-

In studies with various trifluoromethyl-substituted compounds, researchers have observed that these structures often serve as valuable internal standards for ¹⁹F NMR analysis due to their distinctive spectroscopic signatures and chemical stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume